molecular formula C18H20FN3O2 B2608224 8-(3-fluoro-4-methoxybenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2320886-37-9

8-(3-fluoro-4-methoxybenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2608224
CAS No.: 2320886-37-9
M. Wt: 329.375
InChI Key: XCDSUEISQZOEMR-UHFFFAOYSA-N
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Description

8-(3-fluoro-4-methoxybenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane is a complex organic compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the fluoro and methoxy groups on the benzoyl ring, along with the pyrazolyl moiety, contributes to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-fluoro-4-methoxybenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using 3-fluoro-4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Pyrazolyl Group: The pyrazolyl group can be attached through a nucleophilic substitution reaction using 1H-pyrazole and a suitable leaving group on the bicyclic core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzoyl group, converting it to a benzyl alcohol.

    Substitution: The fluoro group on the benzoyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of 3-fluoro-4-methoxybenzoic acid.

    Reduction: Formation of 3-fluoro-4-methoxybenzyl alcohol.

    Substitution: Formation of 3-amino-4-methoxybenzoyl derivatives.

Scientific Research Applications

8-(3-fluoro-4-methoxybenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[32

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.

    Biological Studies: It can be used as a probe to study receptor-ligand interactions, particularly in the context of neurotransmitter systems.

    Industrial Applications: The compound’s unique properties may make it useful in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 8-(3-fluoro-4-methoxybenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane is likely to involve interactions with specific molecular targets such as enzymes or receptors. The fluoro and methoxy groups can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the pyrazolyl group can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-(3-chloro-4-methoxybenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane
  • 8-(3-fluoro-4-hydroxybenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane
  • 8-(3-fluoro-4-methoxybenzoyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane

Uniqueness

The unique combination of the fluoro and methoxy groups on the benzoyl ring, along with the pyrazolyl moiety, distinguishes 8-(3-fluoro-4-methoxybenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane from its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a compound of significant interest in various fields of research.

Properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2/c1-24-17-6-3-12(9-16(17)19)18(23)22-13-4-5-14(22)11-15(10-13)21-8-2-7-20-21/h2-3,6-9,13-15H,4-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDSUEISQZOEMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2C3CCC2CC(C3)N4C=CC=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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